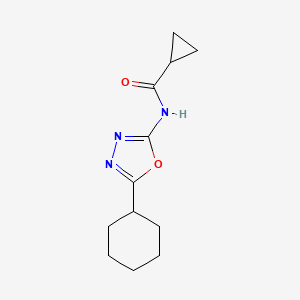

![molecular formula C23H24FN7O2 B6578295 4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 1040651-55-5](/img/structure/B6578295.png)

4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one” is a complex organic molecule. It contains several functional groups including a tetrazole, piperazine, carbonyl, and pyrrolidinone . It’s a precursor involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves various steps and reagents . For instance, the synthesis of N-{(3-fluorophenyl)-4-[(4-fluorophenyl)(phenyl)methyl]}piperazine-1-carboxamide involves the reaction of 3-fluoro phenyl isocyanate with 1-[(4-fluorophenyl)(phenyl)methyl]piperazine . The homogeneity of the compounds is often monitored by ascending thin layer chromatography (TLC) on silica gel GF254-coated glass plates, visualized by UV light .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques . The empirical formula of a similar compound, 1-(4-Fluorobenzyl)piperazine, is C11H15FN2, and its molecular weight is 194.25 .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can lead to a variety of products . For example, the oxidative metabolism of flunarizine [1-[bis(4-fluorophenyl)-methyl]-4-(3-phenyl-2-propenyl)piperazine, FZ] leads to several products including 1-[bis(4-fluorophenyl)methyl]piperazine (M-1), 1-[bis(4-fluorophenyl)methyl]-4-[3-(4’-hydroxyphenyl)-2-propenyl]piperazine (M-2) and 4,4’-difluorobenzophenone (M-3) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For example, 1-(4-Fluorobenzyl)piperazine is a solid at room temperature, and its SMILES string is Fc1ccc(CN2CCNCC2)cc1 .Scientific Research Applications

Antitumor Activity

Research has shown that compounds containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, which is a part of the structure of the compound , have demonstrated good to excellent inhibitory activity against CDC25B, a protein involved in cell cycle regulation . This suggests potential applications in the development of new antitumor drugs .

Antimicrobial Properties

Piperazine and pyrazole derivatives, which are structural components of the compound, have been highlighted for their potential antimicrobial and antitubercular properties. This suggests that the compound could be used in the development of new antimicrobial drugs.

Anti-allergic Activities

A series of novel piperazine derivatives have been tested for in vivo anti-allergic activities, showing significant effects on both allergic asthma and allergic itching . This suggests potential applications in the development of new anti-allergic drugs .

Antiviral Activity

Compounds containing the 1,2,4-triazole ring, which is a part of the structure of the compound , have been attracting interest in studies of biological activity against viruses . This suggests potential applications in the development of new antiviral drugs .

Anti-inflammatory Activity

Research has shown that Schiff bases containing the 1,2,4-triazole ring are highly bioactive . This suggests potential applications in the development of new anti-inflammatory drugs .

Antioxidant Activity

1-[Bi-(4-fluorophenyl)methyl]piperazine is an important intermediate in medicinal chemistry, and its derivatives have a wide variety of pharmacological properties, including antioxidant activity . This suggests potential applications in the development of new antioxidant drugs .

Mechanism of Action

The mechanism of action of similar compounds is often related to their biological activity . For example, a similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), is a novel inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Safety and Hazards

Future Directions

The future directions for research on similar compounds could involve the design and synthesis of new derivatives with improved biological activity . For example, a series of FPMINT analogues were screened for their structure-activity relationship, and compound 3c was found to be the most potent inhibitor .

properties

IUPAC Name |

4-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN7O2/c24-18-6-8-20(9-7-18)31-21(25-26-27-31)16-28-10-12-29(13-11-28)23(33)17-14-22(32)30(15-17)19-4-2-1-3-5-19/h1-9,17H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJSPEHANIWBFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578215.png)

![1-tert-butyl-4-methyl-6-[(4-methylphenyl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578223.png)

![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6578226.png)

![1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578228.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6578240.png)

![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6578243.png)

![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6578268.png)

![5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide](/img/structure/B6578270.png)

![N-[2-(4-fluorophenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B6578271.png)

![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B6578277.png)

![3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6578284.png)

![N-[(oxolan-2-yl)methyl]-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6578287.png)

![N-(butan-2-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6578293.png)